1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major products are ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom.
Scientific Research Applications
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one: This compound is unique due to the presence of both bromophenyl and methoxyphenyl groups.
1-(4-Methoxyphenyl)-2-{[(4-bromophenyl)methyl]amino}ethan-1-one: Similar structure but with the positions of the bromine and methoxy groups swapped.
1-(4-Bromophenyl)-2-{[(4-hydroxyphenyl)methyl]amino}ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
Properties
CAS No. |
920804-12-2 |
---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(4-methoxyphenyl)methylamino]ethanone |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-8-2-12(3-9-15)10-18-11-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
InChI Key |
GUDUHBZXGOXIAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.